![molecular formula C12H17BrClNO2S B1446368 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride CAS No. 1864064-77-6](/img/structure/B1446368.png)
3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride
Overview
Description
“3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride” is a synthetic compound with multiple applications in scientific experimentation. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The synthesis of this compound could involve the coupling reaction of 4-Bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .Molecular Structure Analysis
The molecular formula of “3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride” is C12H17BrClNO2S . The InChI code is 1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H .Scientific Research Applications
Pharmacology: Drug Synthesis and Optimization
3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride: is utilized in pharmacology for the synthesis of novel drug compounds. Its structure is pivotal in the construction of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . The compound’s ability to act as a precursor in the synthesis of biologically active molecules makes it valuable for drug discovery and development processes.
Organic Synthesis: Chiral Optimization
In organic synthesis, this compound serves as a starting material for chiral optimization. The piperidine ring is essential for this purpose, as it provides the necessary chirality to the synthesized molecules . This is particularly important in the creation of enantiomerically pure substances, which are crucial for the development of certain pharmaceuticals.
Medicinal Chemistry: Reference Standards
Medicinal chemistry benefits from 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride as it is used to create high-quality reference standards for pharmaceutical testing . These standards are essential for ensuring the purity, potency, and quality of pharmaceutical products.
Biochemistry: Biological Activity Studies
In biochemistry, the compound is involved in studies related to biological activity. It is used to synthesize molecules that can be tested for various biological effects, aiding in the understanding of biochemical pathways and potential therapeutic targets .
Chemical Engineering: Process Development
Chemical engineers may use 3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride in the development of chemical processes. Its role in the synthesis of complex organic molecules can lead to the optimization of production methods, making manufacturing processes more efficient and cost-effective.
Analytical Chemistry: Method Validation
In analytical chemistry, this compound is used to validate methods for pharmaceutical analysis. It helps in establishing the accuracy and reliability of analytical techniques, which are critical for the quality control of medicinal products .
Safety And Hazards
The safety data sheet for a related compound, 4-Bromophenyl methyl sulfone, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective measures and in a well-ventilated area .
Future Directions
The future directions for “3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride” could involve further exploration of its biological properties and potential applications in pharmaceutical testing . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S.ClH/c13-11-3-5-12(6-4-11)17(15,16)9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZGDPVBKMTGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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